Cas no 46145-86-2 (1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol)
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-Aminomethyl-3,3,5,5-tetramethyl-cyclohexanol
- 1-(AMINOMETHYL)-3,3,5,5-TETRAMETHYLCYCLOHEXANOL
- 1-Aminomethyl-3,3,5,5-tetramethylcyclohexanol
- 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol
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- MDL: MFCD11044231
- Inchi: 1S/C11H23NO/c1-9(2)5-10(3,4)7-11(13,6-9)8-12/h13H,5-8,12H2,1-4H3
- InChI Key: ZAJXWLFSGXFGKL-UHFFFAOYSA-N
- SMILES: OC1(CN)CC(C)(C)CC(C)(C)C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 180
- Topological Polar Surface Area: 46.2
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3062943-0.05g |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol |
46145-86-2 | 0.05g |
$732.0 | 2023-09-05 | ||
| Enamine | EN300-3062943-0.1g |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol |
46145-86-2 | 0.1g |
$767.0 | 2023-09-05 | ||
| Enamine | EN300-3062943-0.25g |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol |
46145-86-2 | 0.25g |
$801.0 | 2023-09-05 | ||
| Enamine | EN300-3062943-0.5g |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol |
46145-86-2 | 0.5g |
$836.0 | 2023-09-05 | ||
| Enamine | EN300-3062943-1g |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol |
46145-86-2 | 1g |
$871.0 | 2023-09-05 | ||
| Enamine | EN300-3062943-2.5g |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol |
46145-86-2 | 2.5g |
$1707.0 | 2023-09-05 | ||
| Enamine | EN300-3062943-5g |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol |
46145-86-2 | 5g |
$2525.0 | 2023-09-05 | ||
| Enamine | EN300-3062943-10g |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol |
46145-86-2 | 10g |
$3746.0 | 2023-09-05 | ||
| Enamine | EN300-3062943-1.0g |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol |
46145-86-2 | 1g |
$0.0 | 2023-06-07 |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol
Comprehensive Guide to 1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol (CAS No. 46145-86-2): Properties, Applications, and Market Insights
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol (CAS No. 46145-86-2) is a specialized organic compound with a unique structural framework. This cyclohexanol derivative features an aminomethyl group and four methyl substituents, making it a versatile intermediate in pharmaceutical and chemical synthesis. Its molecular formula, C11H23NO, and tetramethylcyclohexane backbone contribute to its stability and reactivity, attracting interest across R&D sectors.
The compound's sterically hindered structure plays a pivotal role in its applications. Researchers value its ability to act as a chiral building block in asymmetric synthesis, particularly for pharmaceutical intermediates. Recent studies highlight its potential in developing novel CNS-active compounds, aligning with the growing demand for neuropharmacological research. The hydrogen bonding capacity of its hydroxyl and amine groups further enhances its utility in molecular recognition systems.
In industrial applications, 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol serves as a key precursor for high-performance polymers. Its rigid cyclohexane ring improves thermal stability in specialty resins, addressing the market need for heat-resistant materials in electronics and automotive sectors. Manufacturers are exploring its incorporation into epoxy curing agents, where its multifunctionality enables crosslinking efficiency without compromising mechanical properties.
The synthesis of this compound typically involves catalytic hydrogenation of corresponding ketone precursors, followed by reductive amination. Process optimization studies focus on green chemistry principles, reflecting the industry's shift toward sustainable production. Recent patents demonstrate improved yields through enantioselective catalysis, particularly relevant for pharmaceutical-grade material.
Market analysis indicates growing demand for 46145-86-2 in Asia-Pacific regions, driven by expanding pharmaceutical and specialty chemical industries. Regulatory-compliant suppliers emphasize GMP manufacturing and stringent purity standards (>98%), particularly for drug development applications. The compound's low ecotoxicity profile makes it preferable over alternative intermediates in environmentally sensitive applications.
Researchers frequently inquire about the solubility characteristics of 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol, which shows moderate polarity (soluble in polar organic solvents but insoluble in water). This property facilitates its use in various reaction media while simplifying purification processes. Stability studies confirm its resistance to thermal degradation below 200°C, important for high-temperature applications.
Emerging applications include its use in advanced material science, particularly as a modifier for nanocomposite matrices. The compound's ability to interface with inorganic nanoparticles while maintaining organic compatibility addresses challenges in hybrid material development. Such innovations align with global trends in lightweight materials for aerospace and renewable energy technologies.
Quality control protocols for CAS 46145-86-2 typically involve HPLC analysis and spectroscopic characterization (FTIR, NMR). The presence of both amine and hydroxyl functionalities allows for dual derivatization strategies, expanding its utility in combinatorial chemistry. Storage recommendations emphasize protection from moisture and oxidation to maintain stability during long-term storage.
Recent scientific literature highlights the compound's potential in bioconjugation chemistry, where its stable cyclohexane core serves as a spacer in drug delivery systems. This application capitalizes on the growing biopharmaceutical market, particularly for targeted therapies. The steric protection offered by the tetramethyl groups enhances metabolic stability in biological environments.
Environmental and safety assessments classify 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol as requiring standard laboratory precautions. Its low volatility (predicted vapor pressure: 0.01 mmHg at 25°C) reduces inhalation risks, while biodegradability studies indicate moderate environmental persistence. These factors contribute to its favorable sustainability profile compared to aromatic analogues.
The future outlook for this specialty chemical remains positive, with projected compound annual growth of 6-8% in niche applications. Innovations in continuous flow chemistry may further enhance its production economics. As research continues to uncover new applications, 46145-86-2 stands poised to address evolving challenges in precision chemistry and material innovation.
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